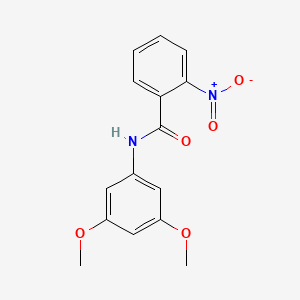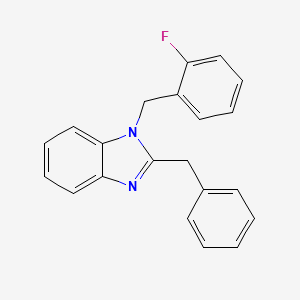![molecular formula C17H17BrN2O3 B5713218 N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic derivative of the endogenous cannabinoid anandamide and is known to act as an inhibitor of the anandamide transporter, thereby increasing the levels of anandamide in the brain.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide acts as an inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide from the synaptic cleft. By inhibiting the anandamide transporter, N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide increases the levels of anandamide in the brain, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have a range of biochemical and physiological effects, including the modulation of pain and inflammation pathways, the regulation of neurotransmitter release, and the protection of neurons from damage. N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide in lab experiments is its specificity for the anandamide transporter, which allows for targeted modulation of the endocannabinoid system. However, one limitation of using N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide is its potential for off-target effects, as it has been found to interact with other transporters and receptors in addition to the anandamide transporter.
Orientations Futures
Future research on N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide could focus on its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, further studies could investigate the mechanisms underlying N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide involves the reaction of 4-acetamidophenol with 4-bromophenol in the presence of thionyl chloride to form 4-bromoacetanilide. This intermediate is then reacted with 2-(4-bromophenoxy)acetic acid in the presence of triethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have a range of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Studies have shown that N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(21)20(2)15-7-5-14(6-8-15)19-17(22)11-23-16-9-3-13(18)4-10-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUSYVDUONBVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(N-methylacetamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)



![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)